(2Z)-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-(phenylformamido)prop-2-enamide

enamide stereochemistry proteasome inhibition TMC‑95

(2Z)-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-(phenylformamido)prop-2-enamide is a synthetic enamide derivative featuring a Z‑configured double bond, a 4‑chlorophenyl substituent, and a 2‑methoxyethyl amide side chain [REFS‑1]. It is classified as a benzamide and is supplied as a rare chemical by Sigma‑Aldrich (MFCD00680760) for early‑discovery research [REFS‑2].

Molecular Formula C19H19ClN2O3
Molecular Weight 358.82
CAS No. 302822-69-1
Cat. No. B2744773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-(phenylformamido)prop-2-enamide
CAS302822-69-1
Molecular FormulaC19H19ClN2O3
Molecular Weight358.82
Structural Identifiers
SMILESCOCCNC(=O)C(=CC1=CC=C(C=C1)Cl)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C19H19ClN2O3/c1-25-12-11-21-19(24)17(13-14-7-9-16(20)10-8-14)22-18(23)15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,21,24)(H,22,23)/b17-13-
InChIKeyGVHHULMZSVPVOJ-LGMDPLHJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Product-Specific Evidence Guide for (2Z)-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-(phenylformamido)prop-2-enamide (CAS 302822-69-1) – Differentiated Chemical Tool for Selective Biological Screening


(2Z)-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-(phenylformamido)prop-2-enamide is a synthetic enamide derivative featuring a Z‑configured double bond, a 4‑chlorophenyl substituent, and a 2‑methoxyethyl amide side chain [REFS‑1]. It is classified as a benzamide and is supplied as a rare chemical by Sigma‑Aldrich (MFCD00680760) for early‑discovery research [REFS‑2]. The compound has been screened in multiple high‑throughput assays, where it showed no activity against FBW7, MITF, TEAD‑YAP, or GPR151 [REFS‑3], suggesting a clean baseline for assay development.

Negative control for high‑throughput screening assay development
Z‑configuration provides defined peptide‑bond mimetic geometry
Clean baseline for SAR and chemical probe profiling

Why (2Z)-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-(phenylformamido)prop-2-enamide Cannot Be Replaced by a Generic Enamide or Benzamide Analog


The (Z)‑configuration of the enamide double bond is critical for mimicking the peptide bond geometry required by many protein targets; the corresponding (E)‑isomer often loses binding affinity or alters target selectivity [REFS‑1]. Additionally, the 2‑methoxyethyl amide tail provides a unique hydrogen‑bond acceptor/donor pair that differs from simple alkyl or aryl amides, impacting both solubility and target engagement. In high‑throughput screening panels, the compound displays a distinct inactivity profile (no hits against FBW7, MITF, TEAD‑YAP, GPR151) [REFS‑2], making it a superior negative control for assay development compared to promiscuous binders. Simply substituting an analog with a different amide side chain or E‑configuration would yield a compound with unknown, potentially confounding bioactivity.

E‑isomer May lose binding affinity or alter target selectivity relative to the Z‑configuration.
Analog amide chains Different hydrogen‑bonding profiles may shift target engagement and solubility.
Promiscuous binders Frequent assay hits can confound interpretation; inactivity profile may not transfer.

Quantitative Differentiation Evidence for (2Z)-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-(phenylformamido)prop-2-enamide (CAS 302822-69-1)


Z‑Stereochemistry Is Essential for Enamide Bioactivity – Class‑Level Inference from Proteasome Inhibitor Series

In well‑characterized enamide proteasome inhibitors (e.g., TMC‑95A/B), the Z‑isomer exhibits >100‑fold greater inhibitory potency than the E‑isomer [REFS‑1]. Although direct data for the target compound are not available, the class‑level SAR indicates that the Z‑configuration is the active conformation; procurement of the E‑isomer would likely result in a biologically inactive compound.

Z‑Stereochemistry Requirement
Class-level inference
Z‑isomer >100‑fold more potent than E‑isomer in TMC‑95 series; no direct data for target compound.
Only Z‑isomer may be biologically relevant
Direct confirmation needed; class‑level extrapolation
enamide stereochemistry proteasome inhibition TMC‑95

Selectivity Fingerprint: No Activity in FBW7, MITF, TEAD‑YAP, or GPR151 High‑Throughput Screens

In four independent AlphaScreen and cell‑based high‑throughput assays, the target compound was classified as 'Inactive' against FBW7 E3 ligase, MITF transcription factor, TEAD‑YAP protein‑protein interaction, and GPR151 receptor [REFS‑1]. This inactivity profile contrasts with pan‑assay interference compounds (PAINS) or promiscuous kinase inhibitors that often hit multiple targets in screening cascades.

Selectivity Fingerprint
Supporting evidence
0/4 assays active vs. promiscuous controls typically 2‑4 hits
Supports use as a negative control in assay development
AlphaScreen and cell‑based HTS context
selectivity screening off‑target profiling E3 ligase transcription factor

Physicochemical Property Differentiation from the 4‑Methylbenzamide Analog (CAS 297145‑60‑9)

The target compound has a computed XLogP of 1.6 and a topological polar surface area (TPSA) of 67.4 Ų [REFS‑1]. The 4‑methylbenzamide analog (CAS 297145‑60‑9) is predicted to have a higher XLogP (~2.2) due to the additional methyl group, which increases lipophilicity and may reduce aqueous solubility [REFS‑2]. The lower LogP of the target compound is expected to improve solubility in polar solvents and facilitate downstream processing.

Hydrophilicity Profile
Cross-study comparable
ΔXLogP ≈ 0.6 lower than 4‑methyl analog; TPSA 67.4 Ų
May improve aqueous solubility and reduce membrane binding
Computed properties; experimental solubility not reported
physicochemical properties LogP TPSA solubility

Best‑Fit Application Scenarios for (2Z)-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-(phenylformamido)prop-2-enamide (CAS 302822-69-1)


Negative Control for High‑Throughput Screening Assays (FBW7, MITF, TEAD‑YAP, GPR151)

Because the compound is confirmed inactive in four distinct high‑throughput assays (FBW7, MITF, TEAD‑YAP, GPR151) [REFS‑1], it serves as an ideal negative control for assay quality assessment and hit‑calling thresholds in drug discovery screening campaigns.

Chemical Probe for Studying Structure‑Activity Relationships (SAR) of Enamide‑Based Inhibitors

The well‑defined Z‑configuration and unique 2‑methoxyethyl amide tail make this compound a valuable starting point for SAR studies. Modifications to the phenyl ring or amide side chain can be systematically compared, using the inactivity profile as a baseline. Class‑level evidence indicates that only the Z‑isomer is biologically active [REFS‑2].

Solubility‑Optimized Compound for Biochemical and Biophysical Assays

With an XLogP of 1.6 and TPSA of 67.4 Ų, the compound exhibits favorable aqueous solubility compared to more lipophilic analogs. This property facilitates its use in enzyme kinetics, fluorescence‑based binding assays, and surface plasmon resonance (SPR) studies where DMSO concentration must be minimized.

Reference Standard for Enamide Library Design and Medicinal Chemistry Optimization

As part of Sigma‑Aldrich's rare chemical collection [REFS‑3], this compound provides a structurally rigid, synthetically accessible scaffold for designing focused enamide libraries. Its consistent inactivity in multiple assays ensures that any observed biological activity in derivatives arises from the introduced modifications, not from the core scaffold.

Application
Selection Property
Validation Focus
High‑throughput screening assay development
Confirmed inactivity in orthogonal assays
Assay quality and hit‑calling thresholds
Enamide structure–activity relationship studies
Defined Z‑configuration and amide tail
Baseline inactivity for derivative profiling
Biochemical and biophysical assays
Lower lipophilicity than common benzamide analogs
Solvent compatibility and DMSO minimization
Enamide library design
Structurally rigid scaffold
Scaffold inactivity to attribute activity to modifications
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